molecular formula C15H13BrO3 B7815674 5-Bromo-2-((4-methoxybenzyl)oxy)benzaldehyde

5-Bromo-2-((4-methoxybenzyl)oxy)benzaldehyde

Cat. No.: B7815674
M. Wt: 321.16 g/mol
InChI Key: NJXRREPHOPEYPB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-2-((4-methoxybenzyl)oxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

5-Bromo-2-((4-methoxybenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((4-methoxybenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and methoxybenzyl group play crucial roles in its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

5-Bromo-2-((4-methoxybenzyl)oxy)benzaldehyde can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.

Properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-5-2-11(3-6-14)10-19-15-7-4-13(16)8-12(15)9-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXRREPHOPEYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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